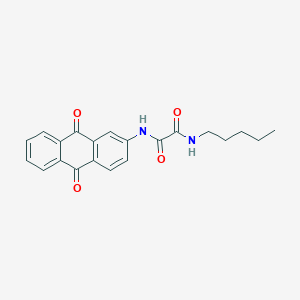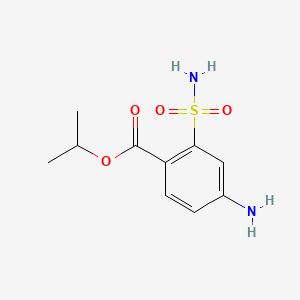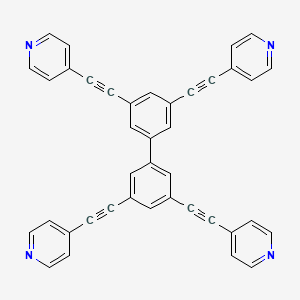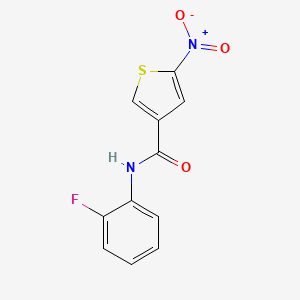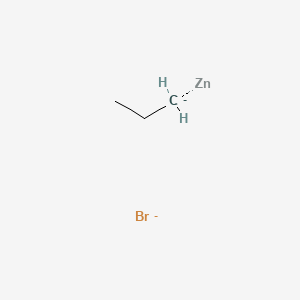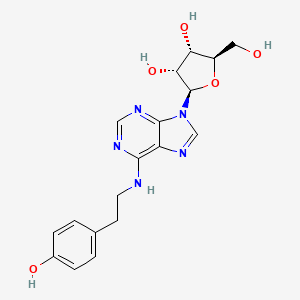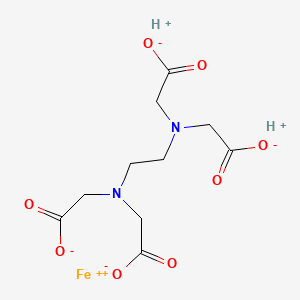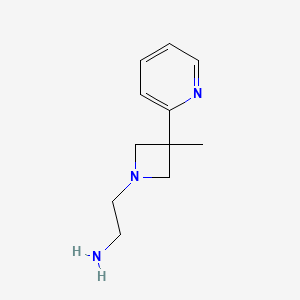
3-Methyl-3-(2-pyridinyl)-1-azetidineethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3-(2-pyridinyl)-1-azetidineethanamine is a heterocyclic compound that features a pyridine ring attached to an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(2-pyridinyl)-1-azetidineethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridinecarboxaldehyde with 3-methylazetidine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or toluene, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
3-Methyl-3-(2-pyridinyl)-1-azetidineethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: N-bromosuccinimide, acetonitrile, room temperature.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
科学的研究の応用
3-Methyl-3-(2-pyridinyl)-1-azetidineethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Methyl-3-(2-pyridinyl)-1-azetidineethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pyridine ring can participate in π-π interactions, while the azetidine ring can form hydrogen bonds, contributing to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-Methyl-3-(2-pyridinyl)-1-azetidine: Lacks the ethanamine group, resulting in different reactivity and applications.
2-Pyridinyl-1-azetidine: Missing the methyl group, which affects its steric properties and binding interactions.
3-Methyl-1-azetidineethanamine: Does not contain the pyridine ring, leading to different chemical behavior and uses.
Uniqueness
3-Methyl-3-(2-pyridinyl)-1-azetidineethanamine is unique due to the combination of the pyridine and azetidine rings, along with the presence of the methyl and ethanamine groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C11H17N3 |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
2-(3-methyl-3-pyridin-2-ylazetidin-1-yl)ethanamine |
InChI |
InChI=1S/C11H17N3/c1-11(8-14(9-11)7-5-12)10-4-2-3-6-13-10/h2-4,6H,5,7-9,12H2,1H3 |
InChIキー |
PBUUXNFYPGQLPF-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C1)CCN)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B13738330.png)


